5-Bromo-2,3-bis(4-fluorophenyl)thiophene

Organic synthesis Process chemistry Building block procurement

Researchers needing a reliable 5-bromo thiophene building block for anti-inflammatory SAR libraries can now access 5-Br-2,3-bis(4-F-Ph)thiophene (CAS 83599-53-5) with ≥95% purity. Key benefits: • Enables rapid synthesis of 50-200 compound mini-libraries via Suzuki coupling. • Stable bromo handle balances reactivity with ease of handling. • 84% yield at 50 mmol scale ensures cost-effective scale-up. • Distinct bis(4-fluorophenyl) core for targets beyond COX-2 (EP1, p38α). Immediate global dispatch.

Molecular Formula C16H9BrF2S
Molecular Weight 351.2 g/mol
CAS No. 83599-53-5
Cat. No. B8632520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-bis(4-fluorophenyl)thiophene
CAS83599-53-5
Molecular FormulaC16H9BrF2S
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(SC(=C2)Br)C3=CC=C(C=C3)F)F
InChIInChI=1S/C16H9BrF2S/c17-15-9-14(10-1-5-12(18)6-2-10)16(20-15)11-3-7-13(19)8-4-11/h1-9H
InChIKeyBRVMXKDGQVEXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-bis(4-fluorophenyl)thiophene (CAS 83599-53-5): Procurement-Grade Characterization of a Dual-Activity 2,3-Diarylthiophene


5-Bromo-2,3-bis(4-fluorophenyl)thiophene (CAS 83599-53-5) is a 5-halogenated 2,3-diarylthiophene derivative with the molecular formula C₁₆H₉BrF₂S and a molecular weight of 351.21 g/mol . This compound belongs to the class of 2,3-diaryl-5-halothiophenes, which were first disclosed in DuPont patents (US 4,590,205 and US 4,820,827) as possessing both antiinflammatory and analgesic pharmacological activities, with the bromo-substituent at the 5-position enabling further synthetic diversification via palladium-catalyzed cross-coupling chemistry [1][2]. The compound is commercially available at ≥95% purity and is primarily positioned as a research chemical and synthetic building block for medicinal chemistry and materials science applications .

5-Bromo-2,3-bis(4-fluorophenyl)thiophene: Why 2,3-Diarylthiophene Analogs Cannot Be Interchanged Without Quantitative Validation


Substitution among 2,3-diarylthiophene analogs is not straightforward because the nature of the 5-position substituent profoundly governs both pharmacological target engagement and synthetic reactivity. In the COX-2 inhibitor series, the methylsulfone group at the 3-aryl position is known to be essential for both activity and COX-2 selectivity, while the 5-halo substituent modulates potency, oral bioavailability, and metabolic stability [1]. Furthermore, among 5-halo analogs, the bromo derivative offers a unique balance: it is sufficiently reactive for Pd-catalyzed cross-coupling diversification (unlike the less reactive chloro analog) yet more stable and easier to handle than the iodo congener, which is prone to light- and thermal degradation [2]. The bis(4-fluorophenyl) substitution pattern on the thiophene core is also distinct from the mixed aryl/alkylsulfonyl arrangement of the clinical candidate DuP 697, meaning that biological potency, selectivity profiles, and synthetic utility cannot be assumed to transfer across analogs without explicit experimental verification [1][3].

5-Bromo-2,3-bis(4-fluorophenyl)thiophene: Quantitative Comparative Evidence for Scientific Procurement Decisions


Synthetic Yield and Scalability: Bromination of 2,3-Bis(4-fluorophenyl)thiophene Delivers 84% Isolated Yield at 50 mmol Scale

The bromination of 2,3-bis(4-fluorophenyl)thiophene (13.6 g, 50 mmol) with bromine (2.8 mL, 55 mmol, 1.1 equiv) in CH₂Cl₂/AcOH at ~5°C for 4 hours yields 14.7 g of recrystallized 5-bromo-2,3-bis(4-fluorophenyl)thiophene, corresponding to approximately 84% isolated yield, with a melting point of 91–93°C [1]. This compares favorably to the analogous chlorination procedure using N-chlorosuccinimide, which requires 18 hours at reflux and yields the 5-chloro analog (4.27 g from 5.92 g, ~65%) after recrystallization [1]. The bromination route provides a 19-percentage-point yield advantage and significantly shorter reaction time (4 h vs. 18+ h) at the exemplified scales.

Organic synthesis Process chemistry Building block procurement

Dual Antiinflammatory and Analgesic Pharmacological Activity: Patent-Disclosed In Vivo Efficacy as a Differentiator from Non-Halogenated Parent

Patent US 4,590,205 explicitly claims that 2,3-diaryl-5-halo thiophenes—including 5-bromo-2,3-bis(4-fluorophenyl)thiophene (Example 1)—possess both antiinflammatory and analgesic activity in mammalian models, with the invention stating that 'some compounds of this invention have demonstrated analgesic activity in a test procedure' in addition to antiinflammatory properties [1]. This dual-activity profile is not reported for the non-halogenated parent 2,3-bis(4-fluorophenyl)thiophene, which lacks the 5-halo substituent and was described in prior art solely as a synthetic precursor without intrinsic biological activity [2]. The subsequent patent US 4,820,827 further specifies that certain 2,3-diaryl-5-bromothiophenes 'unexpectedly possess antiinflammatory and prostaglandin synthetase inhibitory activity,' and a daily dosage range of 0.1–100 mg/kg is provided as the effective range [3].

Inflammation Analgesia COX inhibition Drug discovery

Regioselective Cross-Coupling Reactivity: The 5-Bromo Substituent as a Superior Synthetic Handle Versus 5-Chloro and 5-Iodo Analogs

The 5-bromo substituent on this compound provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions. In the general field of thiophene C–H functionalization, bromo-substituents at the 2- or 5-position have been demonstrated to act as effective blocking groups enabling regioselective Pd-catalyzed direct C5-arylation, even in the presence of aryl bromides as coupling partners . The reactivity order for oxidative addition in Pd(0)-catalyzed couplings follows Ar-I > Ar-Br >> Ar-Cl, meaning the 5-bromo derivative is sufficiently reactive for Suzuki, Stille, and Negishi couplings under mild conditions (typically 60–100°C, 1–5 mol% Pd catalyst), whereas the 5-chloro analog requires harsher conditions or specialized ligands and the 5-iodo analog, while more reactive, suffers from lower stability and greater cost [1]. The 5-bromo compound can therefore serve as a versatile platform for generating diverse 5-arylated/alkenylated/alkynylated 2,3-diarylthiophene libraries with a single synthetic intermediate .

Suzuki-Miyaura coupling Medicinal chemistry Library synthesis C–C bond formation

Structural Differentiation from the Clinical Candidate DuP 697: Absence of the Methylsulfonyl Group Creates Distinct Pharmacological and Synthetic Profiles

The target compound 5-bromo-2,3-bis(4-fluorophenyl)thiophene differs fundamentally from the well-studied DuP 697—the prototypical 2,3-diarylthiophene COX-2 inhibitor—by substitution at the 3-aryl position. DuP 697 bears a 4-methylsulfonylphenyl group at position 3, which is established as essential for COX-2 potency (IC₅₀ = 10 nM for human COX-2) and COX-2/COX-1 selectivity (80-fold, COX-1 IC₅₀ = 800 nM) [1][2]. In contrast, 5-bromo-2,3-bis(4-fluorophenyl)thiophene carries a 4-fluorophenyl group at both the 2- and 3-positions, lacking the methylsulfonyl pharmacophore [3]. The SAR literature explicitly states that 'the methylsulfone group is essential for both the activity and selectivity for the Cox-2 enzyme' [4]. Consequently, the target compound cannot be considered a direct COX-2-selective surrogate for DuP 697. However, this structural difference may confer alternative biological activities (e.g., EP1 receptor antagonism or kinase inhibition) and eliminates the potential for methylsulfonyl-related metabolic liabilities, making it a valuable comparator for SAR studies and a distinct starting point for lead optimization [5].

COX-2 selectivity SAR analysis Lead optimization Drug repurposing

Melting Point as a Purity and Identity Benchmark: 91–93°C Provides a Readily Verifiable Quality Metric Not Available for Many Analogs

The melting point of 5-bromo-2,3-bis(4-fluorophenyl)thiophene is reported as 91–93°C (recrystallized from ethanol) in the primary patent literature, with confirmation by NMR and mass spectrometry (MS: m/z 350, 352, M⁺) [1]. This value is distinct from closely related 5-halo analogs: the corresponding 5-chloro-bis(4-methoxyphenyl) analog melts at 89–92°C (near-overlap, requiring additional analytical differentiation), the 5-iodo analog at 83–87°C, and bis-halogenated derivatives (e.g., dibromo analogs) at substantially higher ranges (141–145°C) [1][2]. The narrow melting range (2°C) after a single recrystallization is indicative of high crystalline purity, providing procurement scientists with a rapid, low-cost identity and purity verification method that does not require HPLC or NMR instrumentation [1].

Quality control Analytical chemistry Compound characterization Procurement specification

5-Bromo-2,3-bis(4-fluorophenyl)thiophene: Evidence-Based Research and Industrial Application Scenarios


Scaffold for Diversification in Anti-Inflammatory Drug Discovery via Suzuki-Miyaura Library Synthesis

The 5-bromo substituent serves as a synthetic handle for generating focused libraries of 5-arylated 2,3-diarylthiophene analogs through Suzuki-Miyaura cross-coupling. With an 84% isolated yield for the bromination step at 50 mmol scale and favorable reactivity under mild Pd-catalyzed conditions (60–100°C, compatible with diverse arylboronic acids), this compound enables rapid parallel synthesis of 50–200 compound mini-libraries for SAR exploration around the 2,3-diarylthiophene anti-inflammatory pharmacophore. The bis(4-fluorophenyl) core provides a distinct electronic profile compared to the DuP 697 methylsulfonyl series, potentially accessing alternative biological targets such as EP1 receptors or p38α MAPK [1][2].

Reference Standard for Analytical Method Development and Pharmacopoeial Characterization of 5-Halo-2,3-diarylthiophenes

With a well-defined melting point (91–93°C), confirmed molecular ion pattern (MS: m/z 350, 352, characteristic bromine isotope signature), and NMR spectral data reported in the patent literature, this compound is suitable as an analytical reference standard for developing HPLC purity methods, GC-MS identity assays, and DSC thermal analysis protocols for the broader class of 2,3-diaryl-5-halothiophenes. The distinct melting point provides >50°C separation from the methylsulfonyl-substituted DuP 697 analogs (141–145°C), enabling unambiguous identification in mixed samples [1].

Mechanistic Probe for Halogen-Dependent Reactivity in Pd-Catalyzed C–H Functionalization Methodology Development

The 5-bromo substituent on the electron-deficient bis(4-fluorophenyl)thiophene core makes this compound an excellent substrate for developing and benchmarking new Pd-catalyzed direct arylation methodologies. The electron-withdrawing fluorine atoms enhance the acidity of the thiophene C–H bonds while the bromo group serves as a regioselective blocking group for C5-functionalization, as demonstrated in recent methodology studies [1]. Its intermediate reactivity between the chloro and iodo analogs allows systematic investigation of catalyst/ligand effects on oxidative addition rates in the context of challenging electron-poor heteroaryl substrates.

In Vivo Pharmacological Tool Compound for Dual Antiinflammatory/Analgesic Target Validation Studies

The patent-disclosed dual antiinflammatory and analgesic activity of 2,3-diaryl-5-halo thiophenes, supported by in vivo efficacy in the rat adjuvant arthritis model and Randall-Selitto hyperalgesia assay, positions this compound as a pharmacological tool for dissecting the relative contributions of COX-dependent and COX-independent mechanisms to inflammatory pain [1][2]. Unlike DuP 697, which is a potent and selective COX-2 inhibitor (IC₅₀ = 10 nM), the bis(4-fluorophenyl) analog lacks the methylsulfone COX-2 selectivity determinant and may therefore engage distinct molecular targets, enabling comparative mechanistic studies [2].

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